5-Bromo-5-phenylimidazolidine-2,4-dione

Description

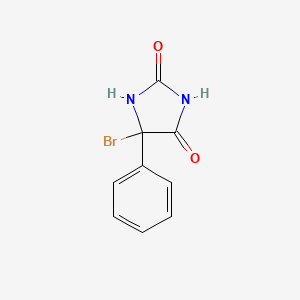

5-Bromo-5-phenylimidazolidine-2,4-dione (C₁₅H₁₁BrN₂O₂) is a halogenated derivative of the imidazolidine-2,4-dione core, featuring a bromine atom and a phenyl group at the 5-position. Its structure is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and two ketone groups, which confer both polarity and hydrogen-bonding capabilities.

Properties

CAS No. |

6303-33-9 |

|---|---|

Molecular Formula |

C9H7BrN2O2 |

Molecular Weight |

255.07 g/mol |

IUPAC Name |

5-bromo-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7BrN2O2/c10-9(6-4-2-1-3-5-6)7(13)11-8(14)12-9/h1-5H,(H2,11,12,13,14) |

InChI Key |

YEFRLGOXVLISHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Dimethyldibromohydantoin

A patented method involves reacting 5-phenylimidazolidine-2,4-dione with dimethyldibromohydantoin in dimethylacetamide at 0°C. This exothermic reaction selectively brominates the 5-position due to the electrophilic nature of the brominating agent. The reaction mixture is maintained at 0–5°C to prevent polybromination, yielding 85–90% pure product after quenching with ammonium hydroxide.

Reaction Conditions:

Alternative Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) in polar solvents like acetone or water offers a milder alternative. This method avoids harsh conditions, though it requires longer reaction times (18–24 hours) and careful pH control. The use of NBS minimizes byproducts, making it preferable for lab-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylacetamide enhances solubility and reaction kinetics due to its high polarity and boiling point (165°C). Lower temperatures (0–20°C) favor mono-bromination, while elevated temperatures (130–160°C) accelerate cyclization.

Catalytic Systems

Cuprous oxide (Cu₂O) proves effective in facilitating the Ullmann-type coupling during cyclization. Catalytic amounts (5–10 mol%) reduce reaction times and improve yields by stabilizing reactive intermediates.

Table 1: Comparative Analysis of Bromination Methods

| Parameter | Dimethyldibromohydantoin | N-Bromosuccinimide |

|---|---|---|

| Solvent | DMAC | Acetone/Water |

| Temperature | 0°C | 20–25°C |

| Reaction Time | 2–4 hours | 18–24 hours |

| Yield | 78–85% | 65–70% |

| Byproducts | Minimal | Moderate |

Analytical Characterization

Spectroscopic Techniques

Chromatographic Purity

High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column and acetonitrile-water mobile phase.

Applications and Derivatives

This compound serves as a precursor for antipsychotic drugs and antifungal agents. Functionalization at the 5-position via Suzuki-Miyaura coupling or nucleophilic aromatic substitution generates libraries of bioactive derivatives.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Bromine: Used for the initial bromination.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: For potential oxidation reactions.

Major Products Formed

The major products depend on the type of reaction. For substitution reactions, the bromine atom is replaced by the nucleophile, resulting in various substituted derivatives.

Scientific Research Applications

5-Bromo-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogs in the Imidazolidine-2,4-dione Family

Several 3,5-disubstituted imidazolidine-2,4-dione derivatives (e.g., IM-1 to IM-8) have been synthesized via Strecker synthesis using amino acids and aryl aldehydes . Key analogs include:

- IM-3 : 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione

- IM-7 : 5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione

Structural Differences :

- Substituent Effects: The bromine atom in 5-bromo-5-phenylimidazolidine-2,4-dione introduces significant steric bulk and electronegativity compared to ethyl or isopropyl groups in IM-3 and IM-5.

Table 1: Comparison of Key Imidazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-diones (e.g., compounds 1d, 1m in ) feature a sulfur atom in place of one nitrogen in the heterocyclic ring.

- Biological Activity : Thiazolidinediones exhibit lipoxygenase (LOX) inhibition (e.g., 1d: 84.2% lipid peroxidation inhibition) . In contrast, brominated imidazolidine-2,4-dione’s bioactivity remains unexplored in the provided evidence, though its halogenated structure may enhance membrane permeability or target specificity.

- Reactivity : The sulfur atom in thiazolidinediones enables distinct redox behavior, whereas bromine in the imidazolidine derivative may facilitate nucleophilic substitutions.

Pyran-2,4-dione Derivatives

Pyran-2,4-diones (e.g., compounds 2a, 2b in ) are six-membered lactones with two ketone groups.

- Intermolecular Interactions: Pyran-2,4-diones exhibit H···H (30–40%) and O···H (20–25%) contacts in crystal packing .

- Dipole Moments : Polar pyran-2,4-dione derivatives (e.g., 2a: dipole moment 6.2 Debye) contrast with the imidazolidine core, where bromine’s electronegativity could further enhance polarity.

Physicochemical Properties

- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., IM-5: 5-(4-methoxyphenyl)-3-phenylimidazolidin-2,4-dione) .

- Stability : The electron-withdrawing bromine group could increase resistance to hydrolysis compared to thiazolidinediones, which are prone to ring-opening under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.